Dehydroxymethylailanthoidol

Description

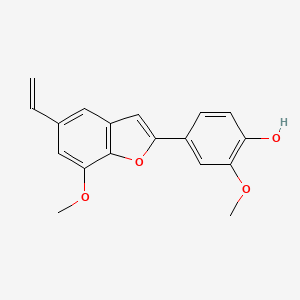

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H16O4 |

|---|---|

Molecular Weight |

296.3 g/mol |

IUPAC Name |

4-(5-ethenyl-7-methoxy-1-benzofuran-2-yl)-2-methoxyphenol |

InChI |

InChI=1S/C18H16O4/c1-4-11-7-13-10-15(22-18(13)17(8-11)21-3)12-5-6-14(19)16(9-12)20-2/h4-10,19H,1H2,2-3H3 |

InChI Key |

OOTNKTPCQZXBMI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1OC(=C2)C3=CC(=C(C=C3)O)OC)C=C |

Synonyms |

dehydroxymethylailanthoidol |

Origin of Product |

United States |

Phytochemical Sourcing and Structural Characterization of Dehydroxymethylailanthoidol

Natural Occurrence and Botanical Identification

Primary Isolation from Litsea acutivena

Dehydroxymethylailanthoidol was first isolated from the leaves of Litsea acutivena Hayata, an evergreen tree belonging to the Lauraceae family. acs.orgnih.gov This plant is found in Southern China, Hainan Island, Indochina, and Taiwan. acs.org The isolation of this compound was part of a broader investigation into the cytotoxic constituents of Formosan plants. acs.org In addition to this compound, which is classified as a nor-neolignan, several other new compounds, including five butanolides (litseakolide D, litseakolide E, litseakolide F, litseakolide G, and isolincomolide D), were also identified from this plant species. acs.orgnih.gov

Exploration of Other Litsea Species and Related Lauraceae Genera for Analogues

The genus Litsea is extensive, comprising approximately 400 species, with a significant number distributed across various regions of Asia. nih.govsrce.hr Phytochemical investigations have been conducted on numerous Litsea species, revealing a rich diversity of secondary metabolites, including alkaloids, lactones, flavonoids, and lignans (B1203133). srce.hrresearchgate.net While this compound itself was specifically isolated from L. acutivena, related studies on other species within the genus and the broader Lauraceae family have led to the discovery of a wide array of structurally similar compounds. acs.orgnih.gov

For instance, research on Litsea japonica has yielded various butenolide derivatives, which share some structural similarities with the butanolides isolated alongside this compound. researchgate.net The chemical diversity within the Lauraceae family suggests a high potential for discovering new analogues of this compound and other bioactive compounds. nih.gov

Advanced Extraction and Isolation Methodologies

The process of isolating pure this compound from its natural source involves a multi-step approach that leverages the compound's physicochemical properties. palarch.nlresearchgate.net

Solvent-Based Extraction and Partitioning Strategies

The initial step in the isolation of this compound from the leaves of Litsea acutivena involved solvent-based extraction. The dried and powdered leaves were extracted with a solvent, and the resulting crude extract was then subjected to partitioning. Specifically, the investigation that led to the discovery of this compound utilized a chloroform-soluble fraction of the plant material. acs.org This partitioning strategy helps to separate compounds based on their polarity, concentrating the target compounds in a specific fraction and simplifying the subsequent purification steps. The choice of solvents is critical and is based on the polarity of the target compounds. nih.gov

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC, TLC)

Following solvent extraction and partitioning, chromatographic techniques are essential for the purification of this compound. bnmv.ac.inbioanalysis-zone.com These methods separate compounds within a mixture based on their differential interactions with a stationary phase and a mobile phase. bnmv.ac.inkau.edu.sa

Column Chromatography (CC): The chloroform-soluble fraction containing this compound was subjected to column chromatography over silica (B1680970) gel. palarch.nl This technique involves packing a column with a solid adsorbent (the stationary phase), such as silica gel, and passing a solvent mixture (the mobile phase) through it. palarch.nl By gradually increasing the polarity of the mobile phase, compounds are eluted from the column at different rates, allowing for their separation. palarch.nl

High-Performance Liquid Chromatography (HPLC): For final purification and to ensure high purity, High-Performance Liquid Chromatography (HPLC) is often employed. tsijournals.com HPLC offers higher resolution and speed compared to traditional column chromatography. tsijournals.com

Thin-Layer Chromatography (TLC): Throughout the isolation process, Thin-Layer Chromatography (TLC) is used to monitor the separation process. bnmv.ac.in TLC provides a quick and effective way to analyze the composition of fractions collected from column chromatography and to determine the appropriate solvent systems for separation. bnmv.ac.in

Comprehensive Spectroscopic and Spectrometric Structural Elucidation

The molecular formula of this compound was established as C₁₈H₁₆O₄ through Electron Ionization Mass Spectrometry (EIMS), which showed a molecular ion peak at m/z 296, and was confirmed by high-resolution mass spectrometry (HRMS). acs.org

Spectroscopic data played a crucial role in piecing together the structure:

Infrared (IR) Spectroscopy: The IR spectrum indicated the presence of a hydroxyl (-OH) group with an absorption band at 3365 cm⁻¹. acs.org

Ultraviolet (UV) Spectroscopy: UV absorption bands at 313, 272, and 231 nm suggested that the compound has a structure related to a 2-phenyl-5-trans-ethenylbenzofuran. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are powerful tools for determining the carbon-hydrogen framework of a molecule. nih.govyoutube.com The ¹H NMR spectrum of this compound was found to be very similar to that of a known nor-neolignan, ailanthoidol (B1236983), with the key difference being the presence of an ethenyl group in this compound instead of an (E)-3-hydroxy-1-propenyl group. acs.org

By combining the information from these various spectroscopic and spectrometric methods, the complete chemical structure of this compound was successfully elucidated. acs.orgacdlabs.comchemrxiv.org

Table of Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Interpretation |

| EIMS | [M]⁺ at m/z 296 | Molecular weight of 296 |

| HRMS | C₁₈H₁₆O₄ | Confirmed molecular formula |

| UV (λmax nm) | 313, 272, 231 | Suggests a 2-phenyl-5-trans-ethenylbenzofuran skeleton acs.org |

| IR (νmax cm⁻¹) | 3365 | Presence of a hydroxyl group acs.org |

| ¹H NMR | Identical to ailanthoidol except for an ethenyl group [δ 6.79 (1H, dd, J = 17.6, 10.8 Hz), 5.72 (1H, d, J = 17.6, 0.8 Hz), 5.23 (1H, d, J = 10.8, 0.8 Hz)] in place of an (E)-3-hydroxy-1-propenyl group. acs.org | Defines the specific proton environment and connectivity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Skeletal and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon skeleton and relative stereochemistry of natural products. For this compound, ¹H NMR analysis was instrumental in identifying its core structure and substituent groups. acs.org

Detailed analysis of the ¹H NMR spectrum revealed a close relationship to the known nor-neolignan, ailanthoidol. acs.org The spectra were nearly identical, with the key difference being the substitution pattern on the benzofuran (B130515) ring system. This compound possesses an ethenyl group, which replaces the (E)-3-hydroxy-1-propenyl group found in ailanthoidol. acs.org The specific proton signals confirming the presence of this ethenyl group were explicitly reported. acs.org

Two-dimensional (2D) NMR experiments, such as COSY and HMBC, would be employed to establish the connectivity between protons and carbons, confirming the 2-phenyl-5-ethenylbenzofuran skeleton. The relative stereochemistry, particularly the trans relationship between protons on the dihydrofuran ring typical for this class of neolignans, is determined by analyzing coupling constants and through-space correlations observed in NOESY spectra. scielo.brmuc.edu.cn

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constants (J) [Hz] |

|---|---|---|---|

| H-α (of ethenyl) | 6.79 | dd | 17.6, 10.8 |

| H-β (trans) | 5.72 | d | 17.6, 0.8 |

| H-β (cis) | 5.23 | d | 10.8, 0.8 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a novel compound. Through analysis by HRMS, the molecular formula for this compound was established as C₁₈H₁₆O₄. acs.org This technique provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. The electron impact mass spectrometry (EIMS) displayed a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 296, consistent with this formula. acs.org

The fragmentation pattern observed in tandem MS/MS experiments provides further structural confirmation. For benzofuran-type neolignans, fragmentation is a powerful tool for identifying specific structural features. researchgate.netpublons.com Common fragmentation pathways for this class of compounds involve neutral losses of small molecules like methanol (B129727) (CH₃OH) or water (H₂O) from the protonated molecular ion, as well as cleavages of the bonds within the dihydrofuran ring and its substituents. researchgate.netnih.gov These characteristic fragmentation patterns serve as a fingerprint, helping to confirm the proposed structure and distinguish between different isomers. publons.comnih.govchemrxiv.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆O₄ |

| Molecular Ion [M]⁺ (m/z) | 296 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups and conjugated systems present in a molecule.

The UV spectrum of this compound showed absorption maxima (λmax) at 313, 272, and 231 nm. acs.org This spectral profile is characteristic of a 2-phenyl-5-trans-ethenylbenzofuran-type structure, indicating the presence of a significant conjugated π-electron system extending across the benzofuran core and its aromatic substituents. acs.org

The IR spectrum is used to identify specific functional groups based on their vibrational frequencies. For this compound, a key absorption band was observed at 3365 cm⁻¹, which is indicative of a hydroxyl (-OH) group. acs.org Other expected bands, though not explicitly reported, would include absorptions for aromatic C-H stretching, C=C stretching of the aromatic rings and ethenyl group, and C-O stretching for the ether linkages within the benzofuran skeleton.

| Spectroscopy Type | Parameter | Value | Indicated Feature |

|---|---|---|---|

| UV-Vis | λmax 1 | 313 nm | Conjugated 2-phenyl-5-ethenylbenzofuran system |

| λmax 2 | 272 nm | ||

| λmax 3 | 231 nm | ||

| IR | Absorption Band | 3365 cm⁻¹ | Hydroxyl (-OH) group |

Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

This compound is a chiral molecule, meaning it exists as non-superimposable mirror images (enantiomers). Determining the absolute configuration (the precise three-dimensional arrangement of atoms) is the final step in complete structural elucidation. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for this purpose.

These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectrum, particularly the sign of the Cotton effects, is highly sensitive to the molecule's stereochemistry. muc.edu.cn For dihydrobenzofuran neolignans, the absolute configuration is often determined by comparing the experimental CD spectrum to those of known related compounds or to spectra predicted by quantum chemical calculations. muc.edu.cne-nps.or.kr For example, in similar 7,8-trans-dihydrobenzofuran neolignans, a positive Cotton effect in the 270-300 nm region of the CD spectrum is often correlated with a (7S, 8R) absolute configuration. muc.edu.cn While the specific CD data for this compound were not detailed in the reviewed literature, the use of such chiroptical methods is the standard and necessary approach to unambiguously assign its absolute stereochemistry. acs.org

Synthesis of this compound Remains an Uncharted Area of Research

Despite its identification as a naturally occurring compound, a comprehensive review of scientific literature reveals that the chemical synthesis of this compound has not yet been reported. This intriguing molecule, isolated from Litsea acutivena, presents a complex structural framework that has apparently not been a target for total synthesis or synthetic modification to date. scirp.orgresearchgate.net As a result, a detailed discussion of its synthetic pathways, as requested, cannot be constructed from publicly available research.

The absence of a reported synthesis means that key aspects of its chemical development, such as retrosynthetic analysis, the application of stereocontrolled methodologies, and the evaluation of protecting group strategies, remain purely speculative. Similarly, there is no information regarding semi-synthetic or biotransformation routes to access this compound or its derivatives.

While the field of organic synthesis has seen remarkable progress in the construction of complex natural products, it appears that this compound has yet to be a focus of these efforts. york.ac.ukorganic-chemistry.orguni-mainz.de Research on related compounds, such as other butanolides isolated from Litsea species or structurally distinct quassinoids, offers insights into potential synthetic strategies that could theoretically be adapted. researchgate.netresearchgate.net However, without specific studies on this compound, any such discussion would be hypothetical and not based on established research findings.

Likewise, the exploration of enzymatic and chemoenzymatic methods for the synthesis and diversification of natural products is a burgeoning field. nih.govnih.govrsc.organu.edu.au These approaches offer powerful tools for selective transformations. Nevertheless, the application of these techniques to this compound has not been described in the scientific literature.

Chemical Synthesis and Analog Development of Dehydroxymethylailanthoidol

Rational Design and Synthesis of Dehydroxymethylailanthoidol Analogues and Derivatives

The rational design of analogs of this compound is primarily guided by the goal of elucidating structure-activity relationships (SAR) and optimizing biological activity. This involves the strategic modification of its core structure and peripheral functional groups.

While direct structural modifications of this compound are not extensively documented in publicly available research, the principles can be inferred from studies on analogous benzofuran (B130515) neolignans. Research on 5-arylbenzofuran neolignans, which share a core structural motif with this compound, provides valuable insights into how targeted modifications can influence biological activity, particularly cytotoxicity against cancer cell lines. rsc.org

A key strategy involves the modification of substituents on the aryl rings and the side chains of the benzofuran scaffold. For instance, in a series of synthesized 5-arylbenzofuran neolignan derivatives, modifications to the side chain at one of the aryl rings led to significant variations in cytotoxicity. rsc.org The introduction of different functional groups, such as those with varying polarity and steric bulk, can probe the binding requirements of potential biological targets. rsc.org

In one such study, a series of 5-arylbenzofuran neolignan derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HepG2, A549, and K562. The results indicated that structural modifications had a considerable impact on their cytotoxic profiles. rsc.org For example, the introduction of non-polar or sterically large groups at certain positions was found to enhance cytotoxicity. rsc.org

Table 1: Cytotoxicity of Selected 5-Arylbenzofuran Neolignan Derivatives rsc.org

| Compound | Modification | IC50 (μM) A549 | IC50 (μM) K562 | IC50 (μM) HepG2 |

| 1 | Base Scaffold | 71.5 | >100 | >100 |

| 23 | Side chain modification | 15.7 | 12.4 | 18.9 |

| 30 | Side chain modification | 10.2 | 8.5 | 12.3 |

This table is illustrative and based on data for 5-arylbenzofuran neolignans, which are structural analogs of this compound. The data demonstrates the principle of how targeted modifications can impact biological activity.

Further investigations into the mechanisms of action of these analogs revealed that different structural alterations could lead to apoptosis through distinct signaling pathways, highlighting the importance of specific structural features. rsc.org For instance, one derivative was found to induce apoptosis via a p53-dependent pathway, while another appeared to act through a different mechanism. rsc.org These findings underscore the utility of targeted structural modifications in dissecting the molecular pharmacology of this class of compounds.

The development of simplified scaffolds is a crucial strategy in medicinal chemistry to identify the core structural elements responsible for biological activity and to create more synthetically accessible compounds for extensive SAR studies. nih.gov For a complex molecule like this compound, this would involve retaining the essential benzofuran core while systematically removing or simplifying non-essential functionalities.

The synthesis of various benzofuran scaffolds found in neolignans has been a subject of research, providing a toolbox for creating simplified analogs. thieme-connect.comrsc.org These approaches often focus on efficient methods to construct the central benzofuran ring system, which can then be elaborated with different substituents. mdpi.com

A common approach to scaffold simplification involves retaining the 2-arylbenzofuran core, which is a key feature of Ailanthoidol (B1236983) and related neolignans, while varying the substituents on both the benzofuran and the pendant aryl ring. This allows for a systematic exploration of the electronic and steric requirements for activity.

While specific studies on simplified scaffolds of this compound are not available, the general principles of SAR for benzofuran-containing compounds suggest key areas for modification. For example, in other classes of benzofuran derivatives, the nature and position of substituents on the aromatic rings have been shown to be critical for their biological effects. nih.gov

The total synthesis of Ailanthoidol, a compound structurally very similar to this compound (differing by a hydroxymethyl group), has been achieved. researchgate.net This synthetic route, often employing strategies like Stille coupling, provides a viable pathway for the creation of not only the natural product but also a variety of analogs with simplified or altered structures. researchgate.net By modifying the building blocks used in such a synthesis, researchers can systematically probe the importance of different parts of the molecule.

Biosynthetic Pathway Elucidation of Dehydroxymethylailanthoidol

Postulated Biosynthetic Origins of Nor-Neolignans

Nor-neolignans, including dehydroxymethylailanthoidol, are believed to originate from the shikimic acid pathway, a fundamental route in plants and microorganisms for the biosynthesis of aromatic amino acids and a vast array of secondary metabolites. The biosynthesis of these compounds is intricately linked to the metabolism of phenylalanine.

The general pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. rsc.org This is followed by a series of hydroxylation and methylation reactions to yield various cinnamic acid derivatives. A key intermediate, p-coumaric acid, is formed through the action of cinnamate 4-hydroxylase (C4H) . rsc.org Subsequent enzymatic steps, including the activity of 4-coumarate:CoA ligase (4CL), caffeoyl-CoA O-methyltransferase (CCoAOMT), and cinnamoyl-CoA reductase (CCR), lead to the formation of monolignols, with coniferyl alcohol being a central precursor for a wide variety of lignans (B1203133) and neolignans. rsc.org

Neolignans are formed by the oxidative coupling of two C6-C3 monolignol units. rsc.orgoup.com Unlike lignans, which are characterized by an 8-8' linkage, neolignans exhibit other bonding patterns. oup.com It is from these neolignan structures that nor-neolignans are thought to arise. The defining feature of nor-neolignans is the loss of one or two carbon atoms from the typical (C6-C3)2 skeleton. rsc.org This loss is postulated to occur through a decarboxylation reaction from a neolignan precursor. rsc.org Therefore, the biosynthetic origin of this compound is hypothesized to be the oxidative coupling of two coniferyl alcohol-derived units to form a neolignan intermediate, which then undergoes subsequent modification, including the loss of a carbon atom, to yield the final nor-neolignan structure.

Identification and Characterization of Putative Biosynthetic Enzymes

The specific enzymes responsible for the biosynthesis of this compound have not yet been characterized. However, based on analogous pathways for neolignans, we can infer the types of enzymes that are likely involved. The key enzymatic steps are the oxidative coupling of monolignol precursors and subsequent tailoring reactions.

The oxidative coupling is generally catalyzed by one-electron-oxidizing enzymes such as laccases and peroxidases . oup.comresearchgate.netnih.gov These enzymes generate monolignol radicals that then couple to form the dimeric structure of neolignans. The stereochemistry of this coupling can be controlled by dirigent proteins (DIRs) , which orient the radicals to favor the formation of specific stereoisomers. researchgate.netnih.govnih.gov For instance, in Arabidopsis thaliana, the laccase AtLAC5 and the dirigent protein AtDP1/AtDIR12 have been identified as essential for the biosynthesis of certain neolignans. nih.govnih.govresearchgate.net

Following the formation of a neolignan backbone, a series of tailoring enzymes would be required to produce this compound. These could include cytochrome P450 monooxygenases, dehydrogenases, and reductases to modify the aromatic rings and side chains. The crucial step leading to the "nor-" structure is likely a decarboxylation, although the specific enzyme catalyzing this reaction in nor-neolignan biosynthesis remains to be identified.

Precursor feeding and isotopic labeling are powerful techniques to trace the metabolic pathways of natural products. nih.govsilantes.com In this approach, isotopically labeled precursors (e.g., using 13C, 14C, or 2H) are supplied to the organism or a cell culture, and the incorporation of the label into the target molecule is monitored, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govsilantes.com

While no specific isotopic labeling studies for this compound have been reported, research on related neolignans provides a blueprint for how such experiments would be conducted. For example, in a study on the biosynthesis of tetrahydrobenzofuran neolignans in Ocotea catharinensis, 13C-labeled L-phenylalanine was fed to somatic embryos. researchgate.netresearchgate.netunesp.br The analysis of the resulting neolignans by 13C NMR and MS confirmed the incorporation of phenylalanine and helped to elucidate the biosynthetic route. researchgate.netresearchgate.netunesp.br Similarly, feeding experiments with labeled coniferyl alcohol would be a direct way to test its role as a precursor for this compound.

Table 1: Hypothetical Isotopic Labeling Study for this compound Biosynthesis

| Labeled Precursor | Isotope | Method of Administration | Analytical Technique | Expected Outcome |

| L-Phenylalanine | 13C | Feeding to Litsea acutivena seedlings or cell cultures | NMR, MS | Incorporation of 13C into the aromatic rings and propyl side chains of this compound. |

| Coniferyl alcohol | 13C, 14C | Infiltration into plant tissue or incubation with cell-free extracts | Scintillation counting, NMR, MS | Direct evidence of coniferyl alcohol as an immediate precursor. |

| Ferulic acid | 13C | Feeding to plant cell cultures | NMR, MS | Confirmation of its role as an intermediate between phenylalanine and coniferyl alcohol. |

A definitive characterization of the biosynthetic pathway of this compound requires the identification, cloning, and functional analysis of the involved genes and enzymes. This process typically involves a combination of transcriptomics, gene cloning, and biochemical assays.

A common strategy is to use transcriptomic analysis (e.g., RNA-seq) of Litsea acutivena tissues that are actively producing this compound to identify candidate genes that are highly expressed. These candidate genes would include those encoding for laccases, peroxidases, dirigent proteins, and various tailoring enzymes.

Once candidate genes are identified, they can be cloned and expressed in a heterologous host system, such as E. coli, yeast, or Nicotiana benthamiana. nih.gov The recombinant proteins can then be purified and their activity tested in vitro. For instance, a putative laccase could be incubated with coniferyl alcohol to see if it produces the expected neolignan precursors of this compound. The products of these enzymatic reactions can be analyzed by techniques like HPLC and LC-MS.

Table 2: Putative Enzymes and Assays for this compound Biosynthesis

| Enzyme Class | Putative Function | Substrates for Assay | Assay Product | Analytical Method |

| Laccase/Peroxidase | Oxidative coupling of monolignols | Coniferyl alcohol | Neolignan dimers | HPLC, LC-MS |

| Dirigent Protein | Stereoselective coupling | Coniferyl alcohol + Laccase | Specific neolignan stereoisomers | Chiral HPLC, CD spectroscopy |

| Decarboxylase | Removal of a carboxyl group | Hypothetical neolignan acid precursor | This compound or an intermediate | GC-MS, LC-MS |

| Cytochrome P450 | Hydroxylation/other modifications | Neolignan intermediates | Hydroxylated derivatives | LC-MS |

Precursor Feeding Studies and Isotopic Labeling Experiments

Strategies for Metabolic Engineering and Biotechnological Production

The biotechnological production of high-value plant secondary metabolites in microbial or plant cell culture systems is an attractive alternative to their extraction from natural sources. While metabolic engineering strategies have not been specifically developed for this compound, approaches used for other lignans and neolignans could be adapted.

One strategy involves the heterologous expression of the entire biosynthetic pathway in a microbial host like Saccharomyces cerevisiae (yeast). This would require the identification and cloning of all the necessary genes from Litsea acutivena. The expression of these genes in yeast could be optimized to maximize the production of this compound.

Another approach is to enhance the production in plant cell cultures of Litsea acutivena. This can be achieved through several methods:

Optimization of culture conditions: Modifying the nutrient medium, pH, temperature, and light conditions can significantly impact the production of secondary metabolites.

Elicitation: The addition of signaling molecules (elicitors), such as jasmonic acid or salicylic (B10762653) acid, can induce the expression of defense-related genes, including those in the phenylpropanoid pathway, leading to increased production.

Precursor feeding: Supplying the cell cultures with biosynthetic precursors like phenylalanine or coniferyl alcohol can bypass early pathway limitations and boost the yield of the final product.

Genetic modification: Overexpressing key regulatory genes or biosynthetic genes in the pathway using genetic engineering techniques could enhance the metabolic flux towards this compound.

Chemotaxonomic Significance and Evolutionary Implications of this compound Biosynthesis

The presence of specific secondary metabolites can be a valuable tool in chemotaxonomy, the classification of organisms based on their chemical constituents. This compound has been isolated from Litsea acutivena, a member of the Lauraceae family. silantes.comresearchgate.net The Lauraceae are known to produce a rich diversity of secondary metabolites, including lignans, neolignans, and alkaloids.

The occurrence of this compound and related butanolides in L. acutivena contributes to the chemical profile of this species and can be used to distinguish it from other members of the Litsea genus. silantes.comresearchgate.net The distribution of different types of lignans and neolignans across the Lauraceae can provide insights into the evolutionary relationships between different genera and species within the family.

From an evolutionary perspective, the development of the biosynthetic pathway for nor-neolignans like this compound likely provided a selective advantage to the plant. These compounds often exhibit a range of biological activities, including defense against herbivores and pathogens. The evolution of the enzymes responsible for the key steps in the pathway, such as the specific laccases, dirigent proteins, and tailoring enzymes, represents a case of metabolic diversification that has contributed to the ecological success of these plants.

Mechanistic Biological Investigations of Dehydroxymethylailanthoidol in Vitro and Preclinical Models

Exploration of Putative Biological Activities and Molecular Targets

The initial exploration of a novel compound like Dehydroxymethylailanthoidol, a nor-neolignan isolated from the leaves of Litsea acutivena, involves identifying its potential biological effects and the molecular components through which it acts. acs.orgresearchgate.net This process begins with broad screening to uncover any significant activities, which can then be investigated in more detail.

Cell-based assays are fundamental tools for observing the effects of a compound on living cells. bmglabtech.com These assays can measure a wide range of cellular parameters, including cell viability, proliferation, cytotoxicity, and apoptosis. bmglabtech.comsvarlifescience.com For this compound, specific data from cell-based assays are not available in the current scientific literature.

However, related compounds isolated from the same plant, Litsea acutivena, have undergone some investigation. A study reported that five butanolide compounds (litseakolides D-G and isolincomolide D) showed significant cytotoxic activity against P-388 (murine leukemia), A549 (human lung carcinoma), and HT-29 (human colon adenocarcinoma) cell lines in vitro. acs.orgresearchgate.netresearchgate.net The specific activity of this compound was not reported in these studies.

To illustrate the type of data generated from such studies, the following interactive table shows hypothetical results from a standard cytotoxicity assay (MTT assay) on various cell lines.

Table 1: Illustrative Cytotoxicity Data (IC₅₀ Values in µM) Note: This table is for illustrative purposes only, as specific data for this compound is not publicly available.

| Cell Line | Compound | IC₅₀ (µM) | Tissue of Origin |

|---|---|---|---|

| A549 | This compound | Data Not Available | Lung Carcinoma |

| HT-29 | This compound | Data Not Available | Colon Adenocarcinoma |

| P-388 | This compound | Data Not Available | Murine Leukemia |

Enzyme modulation is a primary mechanism through which many therapeutic agents exert their effects. This involves the compound acting as an inhibitor or an activator of a specific enzyme, thereby altering a biological pathway. The interaction between a compound and its target protein can occur at the active site or at an allosteric site, the latter inducing a conformational change that modulates the enzyme's activity. rsc.org

The biological functions of signaling enzymes are often dependent on a complex web of protein-protein interactions (PPIs) with substrates, scaffolding proteins, and other molecules. nih.govresearchgate.net Targeting these PPIs with small molecules offers an alternative approach to modulating signal transduction without completely abolishing the enzyme's catalytic activity. nih.govbenthamscience.com This can provide a more nuanced "tuning" of a pathway. researchgate.net Computational methods like molecular dynamics simulations and machine learning are increasingly used to identify and characterize these complex allosteric sites and PPIs, facilitating the design of selective modulators. rsc.org

Signal transduction pathways are the networks that transmit signals from a cell's exterior to its interior, resulting in a specific cellular response, such as changes in gene expression or metabolism. numberanalytics.compressbooks.pub When a compound shows biological activity in cell-based assays, the next step is to identify which signaling pathways it affects. nih.gov

Techniques used for this analysis include transcriptomics, proteomics, and phosphoproteomics, which can reveal changes in gene expression and protein phosphorylation states after treatment with the compound. numberanalytics.com This allows researchers to map the compound's effects onto known pathways, such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways. nih.govresearchgate.netnih.gov Currently, there are no published studies detailing the effects of this compound on any specific signal transduction pathways.

Enzyme Modulatory Activities and Target Protein Interactions [5.1.2 refers to general enzyme modulation, not specific for this compound]

In Vitro Pharmacological Profiling

In vitro pharmacological profiling is a systematic process used in drug discovery to characterize the activity and selectivity of a compound against a broad range of biological targets. nih.govresearchgate.net This helps to identify both the intended therapeutic actions and any potential off-target effects that could lead to adverse reactions. nih.govwuxibiology.com

A detailed pharmacological profile includes assessing how a compound influences fundamental cellular processes.

Cell Viability Pathways: Beyond simple cytotoxicity, this involves determining the specific mechanism of cell death, such as apoptosis or necrosis. Assays can measure the activation of key proteins in these pathways, like caspases (in apoptosis). nih.gov

Cellular Differentiation: This is the process by which a less specialized cell becomes a more specialized type. wikipedia.org Some compounds can induce or inhibit differentiation, which is a key area of investigation in cancer and regenerative medicine. nih.govyoutube.com For example, studies might examine whether a compound promotes the differentiation of cancer cells into a less proliferative state or guides stem cells toward a specific lineage. acs.orgnih.gov

Cellular Metabolism: All cells rely on a complex network of metabolic pathways to generate energy and building blocks. cellsignal.com Compounds can interfere with various aspects of metabolism, such as glycolysis or mitochondrial respiration. frontiersin.org Assessing changes in metabolic activity is crucial, as it can be an early indicator of a compound's cellular impact. frontiersin.org

No research detailing the specific effects of this compound on cell viability pathways, cellular differentiation, or cellular metabolism has been published.

Inflammation and oxidative stress are interconnected processes implicated in a wide range of diseases. mdpi.com Therefore, many novel compounds are screened for their ability to modulate these pathways.

Inflammatory Mediators: These studies measure the effect of a compound on the production of pro-inflammatory and anti-inflammatory molecules, such as cytokines (e.g., TNF-α, IL-6, IL-1β) and other signaling molecules like prostaglandins. researchgate.netnih.gov A reduction in pro-inflammatory mediators can indicate potential therapeutic value for inflammatory conditions. researchgate.net

Oxidative Stress Pathways: Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. Assays in this area measure levels of ROS and key antioxidant enzymes (e.g., superoxide (B77818) dismutase) or markers of oxidative damage, such as malondialdehyde (MDA). researchgate.netjidc.org

There is currently no available data from studies investigating the effects of this compound on inflammatory mediators or oxidative stress pathways.

Assessment of Cellular Mechanistic Effects (e.g., effects on cell viability pathways, cellular differentiation, cellular metabolism)

Preclinical In Vivo Investigations (Animal Models)

Extensive searches of scientific literature and databases have revealed a significant gap in the publicly available research on the preclinical in vivo properties of this compound. While this compound has been successfully isolated from the leaves of Litsea acutivena and has demonstrated cytotoxic activity against P-388, A549, and HT-29 cell lines in vitro, there is currently no published data on its evaluation in animal models. researchgate.netnih.govresearchgate.net The following sections outline the standard investigative procedures that would be necessary to characterize the in vivo profile of this compound.

Mechanistic Pharmacodynamic Evaluations in Relevant Animal Models

There is no available information from preclinical animal studies regarding the mechanistic pharmacodynamics of this compound. Such studies would be essential to understand the compound's effects on the body over time. wikipedia.orgnih.gov Typically, this would involve:

Target Engagement and Modulation: In animal models of relevant diseases (e.g., tumor xenograft models), studies would be conducted to determine if and how this compound interacts with its intended molecular target(s) in vivo. ijrpc.com This could involve analyzing tissues to measure the compound's binding to the target and any subsequent changes in the target's activity or downstream signaling pathways.

Dose-Response Relationship: Establishing a relationship between the administered dose of this compound and its observed biological effect is a fundamental aspect of pharmacodynamic evaluation. frontiersin.org This would involve administering a range of doses to animal models and measuring specific biomarkers or disease-related endpoints to determine the potency and efficacy of the compound. nih.gov

Time Course of Effect: Investigating the onset, duration, and termination of the pharmacological effect of this compound in animal models would provide critical information. This would involve measuring the biological response at various time points after administration.

Table 1: Hypothetical Data Table for Mechanistic Pharmacodynamic Evaluation of this compound in a Murine Xenograft Model

| Animal Model | Endpoint Measured | Outcome |

| Nude mice with A549 tumor xenografts | Tumor volume | Data not available |

| Nude mice with P-388 leukemia | Survival rate | Data not available |

| Nude mice with HT-29 tumor xenografts | Biomarker modulation (e.g., apoptosis markers) | Data not available |

Investigation of In Vivo Biological Response Pathways

No studies have been published detailing the in vivo biological response pathways affected by this compound. Research in this area would aim to elucidate the molecular mechanisms underlying the compound's observed effects in a whole-organism context. This would typically involve:

Transcriptomic and Proteomic Analyses: Tissues from treated and untreated animal models would be analyzed using techniques like RNA sequencing and mass spectrometry-based proteomics to identify changes in gene and protein expression profiles induced by this compound. This can reveal the key signaling pathways and biological processes that are modulated.

Immunohistochemistry and In Situ Hybridization: These techniques would be used to visualize the expression and localization of specific proteins and genes within the tissues of treated animals, providing spatial context to the molecular changes.

Functional Assays: Ex vivo functional assays on tissues or cells isolated from treated animals could be performed to confirm the impact on specific biological pathways, such as cell cycle progression, apoptosis, or angiogenesis.

Metabolic Fate and Biotransformation in Preclinical Organisms

The metabolic fate and biotransformation of this compound in any preclinical organism have not been reported in the available scientific literature. Understanding how the body processes a compound is crucial for its development as a potential therapeutic agent. ijrpc.com Key aspects that would need to be investigated include:

Absorption, Distribution, Metabolism, and Excretion (ADME): Studies in animal models, such as rats or mice, are necessary to determine how this compound is absorbed into the bloodstream, distributed to various tissues and organs, metabolized into other substances, and ultimately excreted from the body. sygnaturediscovery.com

Metabolite Identification: A crucial part of biotransformation studies is the identification of the major metabolites of this compound. mdpi.com This involves analyzing biological samples (e.g., plasma, urine, feces) from dosed animals using techniques like liquid chromatography-mass spectrometry (LC-MS) to isolate and structurally characterize the metabolites. mdpi.comnih.gov

Metabolic Pathways: Once metabolites are identified, the primary metabolic pathways (e.g., oxidation, reduction, hydrolysis, conjugation) involved in the biotransformation of this compound can be elucidated. researchgate.net This information is vital for understanding the compound's clearance from the body and for identifying any potentially active or toxic metabolites.

Table 2: Hypothetical Data Table for Metabolite Profiling of this compound in Rat Plasma

| Metabolite | Proposed Biotransformation | Relative Abundance (%) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Structure Activity Relationship Sar and Computational Studies of Dehydroxymethylailanthoidol

Qualitative Structure-Activity Relationship Analysis

Qualitative SAR analysis involves examining the relationship between the chemical structure of a molecule and its biological activity without assigning a precise numerical value to this relationship. nih.gov This analysis is crucial for identifying the parts of a molecule that are essential for its biological effects.

Identification of Pharmacophores and Essential Structural Motifs

A pharmacophore is the three-dimensional arrangement of electronic and steric features of a molecule that are necessary to ensure optimal interactions with a specific biological target, thereby triggering or blocking its biological response. nih.gov For the neolignan class, several key structural motifs are consistently associated with biological activity.

Common pharmacophoric features identified in various bioactive neolignans include:

Aromatic Rings: The presence of one or two phenyl rings is a defining characteristic. The substitution pattern on these rings (with hydroxyl, methoxy (B1213986), or other groups) significantly influences activity.

Hydroxyl Groups: Phenolic hydroxyl groups are often crucial for activity, acting as hydrogen bond donors and acceptors in interactions with biological targets. acs.orgbiomolther.org

Side Chains: The nature and stereochemistry of the propyl or propenyl side chains attached to the phenyl rings play a vital role in determining the biological effects. wsu.edu

Oxygenated Heterocycles: Many neolignans feature dihydrobenzofuran or tetrahydrofuran (B95107) rings, and the stereochemistry of these ring systems can lead to stereospecific biological activities. jst.go.jp

For instance, in a study of diallyl biphenyl-type neolignans, the core biphenyl (B1667301) structure with its specific hydroxylation and allylation patterns was identified as a key pharmacophore for peroxisome proliferator-activated receptor (PPAR) modulation. nih.govdoi.org Similarly, pharmacophore models for neolignans targeting PPARγ have been generated, typically featuring hydrophobic regions, aromatic rings, and hydrogen bond acceptors. jacsdirectory.comrsc.org

While no specific pharmacophore model for Dehydroxymethylailanthoidol has been developed, its structure, featuring a 2-phenyl-5-trans-ethenylbenzofuran core, suggests that the relative orientation of the phenyl and benzofuran (B130515) rings, along with the positions of its hydroxyl groups, would constitute its primary pharmacophoric features.

Elucidation of Key Functional Groups Contributing to Biological Effects

SAR studies on various neolignan derivatives have highlighted the importance of specific functional groups for their bioactivity, particularly cytotoxicity against cancer cell lines.

Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic rings are often critical. For example, studies on neolignans from Saururus chinensis indicated that the hydroxyl moiety is essential for cytotoxicity. acs.org In another study on neolignans targeting cannabinoid receptors, a hydroxyl group was found to be important for forming strong hydrogen bonds within the receptor's active site. biomolther.org

Methoxy Groups: The substitution of hydroxyl groups with methoxy groups can alter the activity, sometimes increasing lipophilicity and cell permeability, but potentially reducing the capacity for hydrogen bonding.

Side Chain Modifications: Modifications to the side chains, such as saturation of double bonds or addition of different functional groups, can significantly impact biological activity. In a study on dehydrodieugenol (B1670544) B analogues, variations in the three-carbon side chains were well-tolerated and in some cases improved activity against Trypanosoma cruzi. wsu.edu

Stereochemistry: The spatial arrangement of substituents is often a determining factor in the biological activity of neolignans. For example, the antifungal activity of certain 8.O.4′-neolignans was found to be dependent on their relative stereochemistry, with erythro isomers being more active than threo isomers. rsc.org

A study on 5-arylbenzofuran neolignans provides a clear example of SAR, where modifications to the side chain and aromatic ring substituents led to significant changes in cytotoxicity against various cancer cell lines. nih.govmdpi.com

Table 1: Illustrative SAR Data for 5-Arylbenzofuran Neolignan Derivatives Against A549 Human Lung Carcinoma Cells

| Compound | R1 Group | R2 Group | IC50 (µM) |

| 1 | Allyl | H | >128 |

| 23 | -CH2C(O)Cl | H | 15.63 |

| 26 | -CH2C(O)N(CH2CH2)2O | H | 19.53 |

| 30 | -C(O)CH2NH(CH2)4CH3 | H | 12.50 |

Data sourced from a study on semi-synthetic 5-arylbenzofuran neolignans and is intended to be illustrative of SAR principles. nih.gov

As no biological activity has been reported for this compound, it is not possible to elucidate its key functional groups for a specific effect. However, based on general SAR for neolignans, the hydroxyl groups and the ethenyl side chain would be primary targets for modification in future studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical or structural descriptors of the molecules with their measured activity.

Development of Predictive Models for Biological Activity

QSAR models are typically developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

For neolignans, QSAR studies have been successfully applied. For instance, a QSAR study on neolignan derivatives with antifungal activity against Epidermophyton floccosum was conducted using the Genetic Function Approximation (GFA) method. rsc.org The resulting model showed a good correlation between the calculated molecular descriptors and the observed antifungal activity, indicating its potential for predicting the activity of new derivatives. Another study on cytotoxic neolignan derivatives used multivariate analysis to develop a model that could distinguish between active and inactive compounds against melanoma cell lines.

No QSAR models have been developed for this compound due to the lack of biological activity data.

Selection of Molecular Descriptors and Statistical Validation in QSAR

The selection of appropriate molecular descriptors is a critical step in QSAR modeling. These descriptors can be categorized as:

Constitutional: e.g., molecular weight, number of atoms.

Topological: Describing the connectivity of atoms.

Geometric (3D): Describing the 3D shape of the molecule.

Quantum-chemical: e.g., HOMO/LUMO energies, dipole moment, atomic charges. rsc.org

In the QSAR study of antifungal neolignans, descriptors such as solvation energy, maximum electrophilic potential, standard enthalpy, and standard Gibbs free energy were found to be significant. rsc.org For cytotoxic neolignans, 3D structural characteristics and descriptors related to charge density were important.

The statistical validity and predictive power of a QSAR model are assessed using various metrics:

Coefficient of determination (R²): Indicates how well the model fits the data.

Cross-validation (Q² or R²cv): Assesses the model's predictive ability through methods like leave-one-out.

External validation: Testing the model on a set of compounds not used in its development.

Table 2: Example of Molecular Descriptors Used in a QSAR Study of Antifungal Neolignans

| Descriptor | Description | Importance in Model |

| Solvation Energy | The energy change when a solute is transferred from vacuum to a solvent. | High |

| Maximum El-potential | A measure of the molecule's susceptibility to electrophilic attack. | High |

| Standard Enthalpy | The total heat content of the system. | High |

| Standard Gibbs Energy | The maximum reversible work that may be performed by a system. | High |

Data is illustrative and based on a QSAR study of neolignans against E. floccosum. rsc.org

Molecular Docking and Dynamics Simulations

Computational techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how a ligand interacts with its target protein at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com It helps to elucidate the binding mode and estimate the binding affinity. MD simulations, on an ongoing basis, simulate the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. tandfonline.com

Several studies have employed these techniques for neolignans. For example, molecular docking was used to investigate the binding of neolignan derivatives to cannabinoid receptors, revealing that hydroxyl groups formed key hydrogen bonds. biomolther.org In another study, docking and MD simulations were used to explore how novel neolignans bind to and stabilize β-tubulin, a target for anticancer drugs. tandfonline.com These simulations identified key amino acid residues involved in the interaction and helped to explain the observed biological activity. Similarly, docking studies on neolignans from Saussurea medusa helped to reveal a preliminary mechanism for their anti-inflammatory activity by showing strong interactions with the iNOS protein.

To date, there are no published molecular docking or dynamics simulation studies for this compound, as its biological target has not been identified. Future research would first require the identification of a specific biological activity and target for this compound.

Ligand-Target Interaction Analysis and Binding Mode Prediction

There is no publicly available research detailing the ligand-target interaction analysis or binding mode prediction for this compound. The specific biological targets of this compound, if any, have not been identified, and consequently, no computational docking or simulation studies have been reported to predict its binding mode within a protein active site. Such studies are crucial for understanding the molecular basis of a compound's activity and for guiding further drug development efforts. mdpi.comnih.govcore.ac.ukchemrxiv.org

Conformational Analysis and Binding Affinity Estimation

Detailed conformational analysis and binding affinity estimations for this compound are not available in the current scientific literature. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is fundamental to understanding its interaction with biological targets. fiveable.menih.govorganicchemistrytutor.com Similarly, the binding affinity, which quantifies the strength of the interaction between a ligand and its target, has not been determined for this compound, as its biological targets remain unknown. nih.govclick2drug.orgplos.orgresearchgate.netpaperswithcode.com

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Principles for this compound Derivatives

The application of fragment-based drug discovery (FBDD) and scaffold hopping principles to generate derivatives of this compound has not been reported in the scientific literature.

Fragment-Based Drug Discovery (FBDD) is a method that starts with identifying small chemical fragments that bind weakly to a biological target. wikipedia.orgnih.govrsc.orgfrontiersin.orgopenaccessjournals.com These fragments are then grown or combined to produce a more potent lead compound. This approach is particularly useful for exploring new chemical space and developing novel drug candidates. nih.govfrontiersin.org

Scaffold hopping is a strategy used in medicinal chemistry to discover structurally novel compounds by modifying the central core structure of a known active compound while maintaining its biological activity. nih.govrsc.orgnih.govmdpi.comunica.it This can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable safety profile. nih.govrsc.orgmdpi.com

As there is no information on the biological targets or the structure-activity relationships of this compound, the foundational knowledge required to apply FBDD or scaffold hopping strategies for the development of its derivatives is currently absent.

Analytical and Bioanalytical Methodologies for Dehydroxymethylailanthoidol

Chromatographic Techniques for Isolation, Quantification, and Purity Assessment

Chromatographic methods are fundamental in the study of natural products like dehydroxymethylailanthoidol. They allow for the separation of the target compound from a multitude of other phytochemicals present in the source material.

While specific HPLC protocols for this compound are not extensively detailed in the available literature, related compounds from lauraceous plants have been successfully analyzed using this technique, often coupled with advanced detection systems. For instance, High-Performance Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR) has been effectively used for the characterization of flavonoids and isoquinolines from Neolitsea and Machilus species, which belong to the same family as Litsea. nih.gov It is plausible that a similar approach could be applied to the analysis of this compound.

A general HPLC method for the analysis of lignans (B1203133) from plant extracts often involves a reversed-phase column (e.g., C18) with a gradient elution system comprising water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a Diode Array Detector (DAD) to obtain UV spectra, which aids in the initial identification of the compound class. For quantitative purposes, a calibration curve would be prepared using an isolated and purified standard of this compound.

| Parameter | Typical Conditions for Lignan Analysis |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) or UV Detector |

| Injection Volume | 10-20 µL |

This table represents typical parameters for HPLC analysis of lignans and is not based on specific published methods for this compound.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is instrumental in analyzing the volatile components of the source material, Litsea acutivena. scirp.org While this compound itself is a non-volatile nor-neolignan, understanding the volatile profile of the plant is essential for a comprehensive phytochemical workup and for quality control of the raw material.

In a study on the essential oil from the leaves of L. acutivena collected in Vietnam, GC analysis was performed using an Agilent Technologies HP 6890 Plus Gas Chromatograph with an FID and an HP-5MS column. scirp.org The analysis identified numerous volatile compounds, providing a chemical fingerprint of the essential oil from that particular source. scirp.org

| GC Parameter | Value/Condition |

| Instrument | Agilent Technologies HP 6890 Plus |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1 mL/min) |

| Injector Temperature | 250°C |

| Detector Temperature | 260°C (FID) |

| Oven Program | 40°C (2 min hold), then 4°C/min to 220°C (10 min hold) |

| Injection Volume | 1.0 µL (10:1 split ratio) |

Table based on the analysis of essential oil from Litsea acutivena, the source plant of this compound. scirp.org

Thin-Layer Chromatography (TLC) is a valuable tool for the rapid screening of plant extracts for the presence of certain classes of compounds and for monitoring the progress of fractionation during isolation procedures. researchgate.net For the analysis of this compound, TLC would likely be used in the initial stages of extraction and purification. Different solvent systems can be tested to achieve optimal separation of the compounds in the extract. Visualization of the separated spots can be achieved under UV light (254 nm and 365 nm) and by spraying with various reagents (e.g., anisaldehyde-sulfuric acid) that produce colored spots with different classes of compounds, aiding in the identification of lignans.

| Parameter | Typical Conditions for Phytochemical Screening |

| Stationary Phase | Silica (B1680970) gel 60 F254 aluminum plates |

| Mobile Phase | Hexane-Ethyl Acetate or Chloroform-Methanol mixtures |

| Development | In a saturated TLC chamber |

| Visualization | UV light (254/365 nm), Anisaldehyde-sulfuric acid spray |

This table represents typical parameters for TLC analysis of plant extracts and is not based on specific published methods for this compound.

Gas Chromatography (GC) for Volatile Profiles of Source Materials

Advanced Spectrometric Methods for Detection and Characterization

Spectrometric methods are indispensable for the definitive identification and structural elucidation of novel compounds like this compound.

The structural elucidation of this compound was accomplished through spectral analyses, which included mass spectrometry. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. When coupled with liquid chromatography (LC-MS), it becomes a powerful technique for analyzing complex mixtures and identifying compounds, even at trace levels. For this compound, LC-MS/MS would be the method of choice for sensitive and selective quantification in biological matrices or for metabolic studies.

In an LC-MS/MS experiment, the parent ion corresponding to this compound would be selected in the first mass analyzer, fragmented, and the resulting daughter ions analyzed in the second mass analyzer. This provides a high degree of specificity.

| Technique | Application for this compound |

| HRMS | Determination of precise molecular weight and elemental formula. |

| LC-MS | Separation from matrix components and initial mass identification. |

| LC-MS/MS | Selective and sensitive quantification, structural confirmation through fragmentation patterns. |

Spectrophotometry, specifically UV-Vis and Infrared (IR) spectroscopy, played a role in the initial characterization and structure elucidation of this compound. nih.gov A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorption (λmax) of the purified compound, which is characteristic of its chromophoric system. This information can be used to develop a simple and rapid spectrophotometric assay for quantifying the compound in purified fractions or extracts, provided there is minimal interference from other absorbing compounds. An IR spectrum provides information about the functional groups present in the molecule.

For a quantitative spectrophotometric assay, a calibration curve would be constructed by measuring the absorbance of a series of solutions of known concentrations of purified this compound at its λmax. The concentration of the compound in an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve.

High-Resolution Mass Spectrometry (LC-MS/MS, HRMS) for Trace Analysis

Bioanalytical Assays for Quantitation in Biological Matrices (e.g., in vitro cell lysates, preclinical tissue extracts)

While specific validated bioanalytical assays for this compound are not extensively documented in publicly available literature, established methodologies for the quantification of small molecules and natural products in complex biological matrices can be readily adapted. The selection of an appropriate assay depends on factors such as the required sensitivity, specificity, throughput, and the nature of the biological matrix. wuxiapptec.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantitative analysis of small molecules in biological samples due to its high sensitivity and specificity. wuxiapptec.comnih.gov An LC-MS/MS method for this compound would involve chromatographic separation on a suitable column followed by detection using a mass spectrometer. The principle of this technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry. resolvemass.ca

Sample Preparation: A critical step involves the extraction of this compound from the biological matrix (e.g., cell lysates, tissue homogenates). This is typically achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances like proteins and lipids. mdpi.commdpi.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed to separate this compound from other components in the extract. resolvemass.ca The choice of column and mobile phase would be optimized to achieve good peak shape and resolution.

Mass Spectrometric Detection: Detection would be performed using a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment ion generated by collision-induced dissociation) for highly selective and sensitive quantification. nih.gov

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): For applications where the high sensitivity of MS is not required, HPLC with UV detection can be a viable alternative. cdc.gov this compound possesses a chromophore that allows for UV detection. acs.org The UV absorption maxima for this compound have been reported at 313, 272, and 231 nm, which can be used for its quantification. acs.org This method is generally less sensitive than LC-MS/MS but can be sufficient for the analysis of extracts with higher concentrations of the compound. resolvemass.ca

Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) are another potential method for the quantification of this compound in biological samples. wuxiapptec.comresolvemass.ca This approach would require the development of specific antibodies that recognize and bind to this compound. While highly sensitive and suitable for high-throughput screening, the development of a specific antibody can be a time-consuming and resource-intensive process. resolvemass.ca

Below is an interactive data table summarizing a hypothetical LC-MS/MS method for the quantification of this compound.

| Parameter | Description |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode to be optimized |

| MS/MS Transition | Precursor ion [M+H]⁺ or [M-H]⁻ → Product ion (specific fragment to be determined) |

| Sample Preparation | Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration |

| Calibration | Standard curve prepared in the corresponding blank biological matrix |

| Internal Standard | A structurally similar compound or a stable isotope-labeled this compound |

Quality Control and Standardization of Natural Product Extracts Containing this compound

The quality control and standardization of herbal extracts are essential to ensure their consistency, efficacy, and safety. scholar9.com For natural product extracts derived from sources like Litsea acutivena that contain this compound, robust quality control measures are necessary. acs.orgnih.gov This involves the use of analytical techniques to establish the identity, purity, and content of the active or marker compounds. researchgate.net

Chromatographic Fingerprinting: Techniques like High-Performance Thin-Layer Chromatography (HPTLC) and HPLC are commonly used to generate a chromatographic fingerprint of the extract. researchgate.netumons.ac.be This fingerprint serves as a characteristic profile of the extract's chemical composition. By comparing the fingerprint of different batches to a reference standard, the consistency of the extract can be monitored.

Quantitative Analysis of Marker Compounds: this compound can be used as a chemical marker for the standardization of extracts from Litsea acutivena. acs.orgnih.govresearchgate.net A validated quantitative analytical method, such as HPLC-UV or LC-MS, is used to determine the concentration of this compound in the extract. researchgate.net Establishing a specific range for the content of this marker compound ensures the quality and potency of the extract.

Key Quality Control Parameters: The World Health Organization (WHO) and other regulatory bodies provide guidelines for the quality control of herbal medicines. scholar9.comwho.int These include a range of tests to ensure the quality of the final product.

The following interactive data table outlines the key quality control parameters for a natural product extract containing this compound.

| Parameter | Methodology | Purpose |

| Identification | Macroscopic and microscopic examination, HPTLC/HPLC fingerprinting | To confirm the identity of the plant material and the extract. |

| Assay (Quantification of Marker) | HPLC-UV, LC-MS/MS | To determine the content of this compound and ensure consistency between batches. |

| Purity | Testing for heavy metals (e.g., lead, arsenic, mercury), pesticide residues, and mycotoxins (e.g., aflatoxins) | To ensure the absence of harmful contaminants. npra.gov.my |

| Microbial Limits | Total aerobic microbial count, total yeast and mold count, and absence of specific pathogens (e.g., E. coli, Salmonella) | To ensure the microbiological safety of the extract. npra.gov.my |

| Loss on Drying | Gravimetric analysis | To determine the moisture content of the extract. |

| Solvent Residues | Gas Chromatography (GC) | To quantify any residual solvents from the extraction process. npra.gov.my |

By implementing these analytical and bioanalytical methodologies, the consistent quality of natural product extracts containing this compound can be assured, which is a prerequisite for reliable research and potential therapeutic applications.

Future Perspectives and Emerging Research Directions for Dehydroxymethylailanthoidol

Exploration of Novel Biological Activities and Untapped Therapeutic Potential

Dehydroxymethylailanthoidol was first isolated from the leaves of Litsea acutivena, a plant species that has been a source of various bioactive compounds. acs.orgnih.gov Initial investigations into the biological activity of compounds from this plant have primarily focused on cytotoxicity. While several butanolides isolated alongside this compound demonstrated significant cytotoxic effects against P-388, A549, and HT-29 cancer cell lines, the specific cytotoxic profile of this compound itself remains less characterized. acs.orgnih.govresearchgate.net

Future research should pivot towards a broader screening of this compound's bioactivities. Its structural relationship to other neolignans, a class of compounds known for a wide array of pharmacological effects, suggests a rich, untapped therapeutic potential. Areas ripe for exploration include its potential anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties. A systematic evaluation against a diverse panel of biological targets is crucial to uncover novel therapeutic applications.

Table 1: Co-isolated Compounds from Litsea acutivena and their Observed Cytotoxicity

| Compound Name | Compound Class | Cytotoxic Activity |

| This compound | Nor-neolignan | Not extensively detailed in initial reports |

| Litseakolide D | Butanolide | Significant against P-388, A549, HT-29 |

| Litseakolide E | Butanolide | Significant against P-388, A549, HT-29 |

| Litseakolide F | Butanolide | Significant against P-388, A549, HT-29 |

| Litseakolide G | Butanolide | Significant against P-388, A549, HT-29 |

| Isolincomolide D | Butanolide | Significant against P-388, A549, HT-29 |

Source: Cheng et al., Journal of Natural Products, 2001. acs.orgnih.gov

Advanced Synthetic Methodologies and Applications in Chemical Biology

To date, a dedicated total synthesis of this compound has not been prominently reported in the scientific literature. The development of advanced synthetic methodologies is paramount for several reasons. A robust synthetic route would provide a consistent and scalable supply of the compound, overcoming the limitations of natural sourcing. Furthermore, it would enable the creation of structural analogs, facilitating structure-activity relationship (SAR) studies to identify the key pharmacophoric features and optimize biological activity.

Future synthetic strategies could employ modern catalytic methods, such as cross-coupling reactions and asymmetric synthesis, to efficiently construct the core benzofuran (B130515) scaffold and control the stereochemistry. The application of these advanced methods would not only be a testament to the power of contemporary organic synthesis but also provide valuable tools for chemical biology to probe the compound's mechanism of action.

Integrated Omics Approaches for Comprehensive Biosynthesis and Mechanistic Understanding

The biosynthetic pathway of this compound is currently unknown. Integrated "omics" approaches, including genomics, transcriptomics, and metabolomics, offer a powerful strategy to elucidate the genetic and enzymatic machinery responsible for its production in Litsea acutivena. By analyzing the plant's genetic blueprint and its metabolic profile, researchers can identify the genes and enzymes involved in the formation of this nor-neolignan.

Understanding the biosynthesis is a critical step towards several key goals. It can inform metabolic engineering efforts to enhance the production of this compound in its native host or in a heterologous system. Mechanistically, identifying the biosynthetic enzymes can provide insights into the compound's natural function within the plant and offer clues about its potential interactions with biological targets in other organisms. The principles of biosynthetic pathways, such as those for folate and diphthamide, highlight the complexity and specificity of these natural processes. nih.govnih.gov

Sustainable Sourcing, Cultivation, and Biotechnological Production Strategies

The reliance on wild harvesting of Litsea acutivena for the isolation of this compound is not a sustainable long-term strategy. acs.orgscirp.org Future efforts must focus on developing sustainable sourcing and production methods. This includes the establishment of cultivation programs for Litsea acutivena to ensure a renewable and controlled source of the plant material.

Beyond cultivation, biotechnological production offers a promising alternative. The elucidation of the biosynthetic pathway through omics approaches would pave the way for transferring the relevant genes into a microbial host, such as bacteria or yeast. nih.gov This would enable the large-scale, sustainable, and cost-effective production of this compound through fermentation, a strategy that has been successfully explored for other valuable natural products and bioplastics like polyhydroxyalkanoates (PHAs). researchgate.nettaylorfrancis.comresearchgate.net

Collaborative Research and Interdisciplinary Approaches in Natural Product Chemistry

The future of research on this compound, and natural products in general, lies in collaborative and interdisciplinary efforts. The complexity of moving a natural product from initial discovery to a potential therapeutic or chemical tool requires the expertise of a diverse team of scientists.

This interdisciplinary approach should bring together:

Natural Product Chemists: For the isolation, purification, and structural elucidation of the compound and its analogs.

Synthetic Organic Chemists: To develop efficient and scalable synthetic routes.

Pharmacologists and Biologists: To investigate the biological activities and mechanisms of action.

Bioinformaticians and Molecular Biologists: To apply omics technologies for biosynthetic pathway elucidation.

Chemical and Biochemical Engineers: To develop and optimize biotechnological production processes.

Such collaborative networks are essential to accelerate the pace of discovery and innovation in the field of natural product chemistry, ultimately unlocking the full potential of compounds like this compound.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Dehydroxymethylailanthoidol?

- Answer : Synthesis typically involves multi-step organic reactions, such as condensation or functional group transformations, under controlled conditions (e.g., inert atmosphere, specific catalysts). Characterization requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation (e.g., , , 2D-COSY) to confirm bond connectivity and stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for biological assays) .

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS or MALDI-TOF) .

- Thermogravimetric Analysis (TGA) : To determine thermal stability and decomposition profiles .

Q. How should researchers design initial bioactivity screening assays for this compound?

- Answer :

- In vitro assays : Use cell lines relevant to the hypothesized mechanism (e.g., cancer, antimicrobial). Include positive/negative controls and dose-response curves (e.g., IC or EC) .

- Enzyme inhibition studies : Employ kinetic assays (e.g., fluorometric or colorimetric readouts) with purified enzymes. Validate results with triplicate runs and statistical analysis (e.g., ANOVA) .

- Data normalization : Account for solvent effects (e.g., DMSO controls) and cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Contradictions may arise from assay variability or compound instability. Mitigation strategies include:

- Binding kinetics analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

- Structural analogs comparison : Test derivatives to identify critical functional groups influencing activity .

- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell type, incubation time, and solvent concentration .